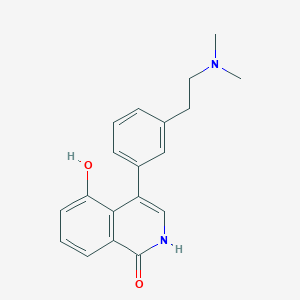
((2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-1-(4-methoxybenzyl)pyrrolidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound ((2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-1-(4-methoxybenzyl)pyrrolidin-2-yl)methanol is a complex organic molecule featuring a pyrrolidine ring substituted with a tert-butyldimethylsilyl group, a methoxybenzyl group, and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-1-(4-methoxybenzyl)pyrrolidin-2-yl)methanol typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride, followed by the introduction of the methoxybenzyl group through a nucleophilic substitution reaction. The pyrrolidine ring is then formed via a cyclization reaction, and the final product is obtained after deprotection of the silyl group under mild acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
((2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-1-(4-methoxybenzyl)pyrrolidin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The methoxybenzyl group can be reduced to a benzyl group under specific conditions.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used for deprotection of the silyl group.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-1-(4-methoxybenzyl)pyrrolidin-2-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. Its structural features make it a potential candidate for the development of enzyme inhibitors or receptor modulators.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.
Wirkmechanismus
The mechanism of action of ((2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-1-(4-methoxybenzyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilyl group provides steric protection, while the methoxybenzyl group can engage in π-π interactions with aromatic residues in the target protein. The hydroxymethyl group can form hydrogen bonds, enhancing the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ((2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-1-(4-hydroxybenzyl)pyrrolidin-2-yl)methanol
- ((2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-1-(4-methylbenzyl)pyrrolidin-2-yl)methanol
- ((2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-1-(4-chlorobenzyl)pyrrolidin-2-yl)methanol
Uniqueness
The unique combination of the tert-butyldimethylsilyl group, methoxybenzyl group, and hydroxymethyl group in ((2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-1-(4-methoxybenzyl)pyrrolidin-2-yl)methanol provides distinct steric and electronic properties. This makes it a versatile intermediate for various synthetic applications and a valuable compound for scientific research.
Eigenschaften
Molekularformel |
C19H33NO3Si |
|---|---|
Molekulargewicht |
351.6 g/mol |
IUPAC-Name |
[(2S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C19H33NO3Si/c1-19(2,3)24(5,6)23-18-11-16(14-21)20(13-18)12-15-7-9-17(22-4)10-8-15/h7-10,16,18,21H,11-14H2,1-6H3/t16-,18+/m0/s1 |
InChI-Schlüssel |
DMXZPQCEUOUXHB-FUHWJXTLSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1C[C@H](N(C1)CC2=CC=C(C=C2)OC)CO |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1CC(N(C1)CC2=CC=C(C=C2)OC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B12877948.png)
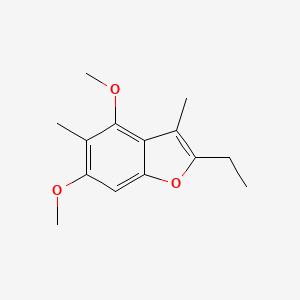
![4-Amino-1H-benzo[d][1,2,3]triazol-7-ol](/img/structure/B12877962.png)
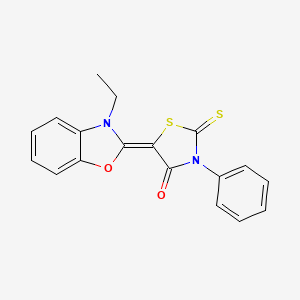
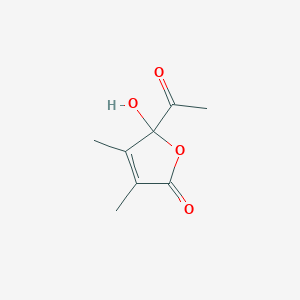
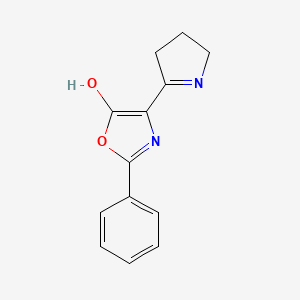

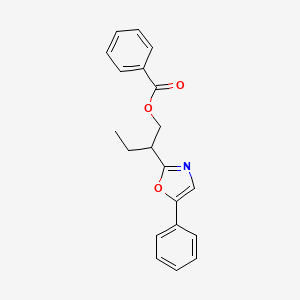
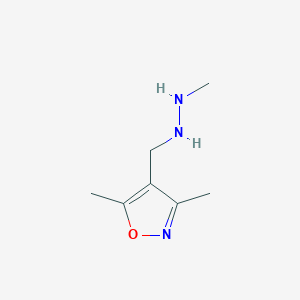
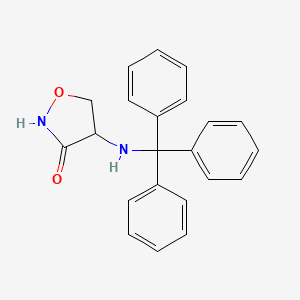
![3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12878014.png)
![(2R,4R)-2-tert-Butyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-5-one](/img/structure/B12878021.png)
